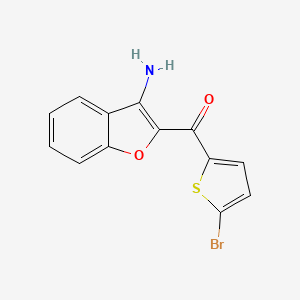

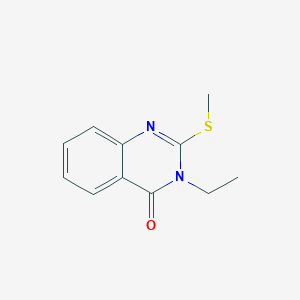

![molecular formula C12H16O5 B5551201 ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furoate derivatives often involves strategies like chloromethylation followed by Friedel–Crafts reactions, leading to various substituted furoates. For instance, a method described for related compounds utilizes the condensation of ethylene acetals of substituted levulinic esters with ethyl formate, followed by cyclization to yield furans (Elliott, Janes, & Pearson, 1971).

Molecular Structure Analysis

The molecular structure of furoate esters, including "ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate," is characterized by the presence of the furan ring, which significantly influences their chemical behavior and interactions. Studies involving X-ray crystallography provide detailed insights into the atomic and molecular structure of similar compounds, revealing how intramolecular and intermolecular hydrogen bonding patterns affect their stability and reactivity (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Furoate esters participate in a variety of chemical reactions, including Diels–Alder reactions, which are instrumental in the synthesis of complex organic molecules. For example, research on the reaction pathways and energetics of Diels–Alder reactions involving ethylene and biomass-derived furans highlights the potential for creating biobased terephthalic acid precursors, a key component in sustainable materials production (Pacheco, Labinger, Sessions, & Davis, 2015).

科学的研究の応用

Polymer Synthesis

Ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate and similar furanic compounds have been investigated for their potential in creating novel polyesters. For instance, copolyesters containing both terephthalate and furanic ester units were synthesized from bio-based ethyl 2-furoate, showing properties suitable for amorphous polymers with good thermal stability (Abid et al., 2008).

Organic Synthesis and Catalysis

Furan derivatives, including those related to ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate, have been utilized in organic synthesis, demonstrating unique reactivity in Diels-Alder reactions. The presence of fluorinated groups in furan derivatives enhances their reactivity, providing a pathway for synthesizing complex organic compounds with high efficiency and selectivity (Griffith et al., 2006).

Construction of Substituted Furans

Gamma-acyloxy butynoates, through reductive condensation, offer a novel protocol for constructing substituted furans. This approach has shown significant promise for the synthesis of furan derivatives, highlighting a mechanistically unique method for their production (Jung et al., 2004).

Synthesis of Insecticidal Esters

The synthesis of 5-substituted 3-furoates and 3-thenoates, intermediates for producing insecticidal esters, has been explored. These compounds offer a pathway to developing novel insecticides with potentially improved efficacy and safety profiles (Elliott et al., 1971).

Green Polymeric Materials

Research into furan-based polyester blends for green polymeric materials has demonstrated that polyesters derived from 2,5-furandicarboxylic acid can serve as biobased alternatives to traditional petrochemical-derived polyesters. These studies highlight the potential of furan derivatives in contributing to the development of sustainable and eco-friendly polymeric materials (Poulopoulou et al., 2019).

特性

IUPAC Name |

ethyl 2-methyl-5-(propanoyloxymethyl)furan-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-4-11(13)16-7-9-6-10(8(3)17-9)12(14)15-5-2/h6H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUYWAMIYHLTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1=CC(=C(O1)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

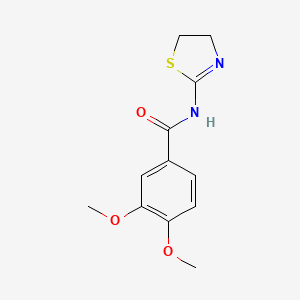

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)

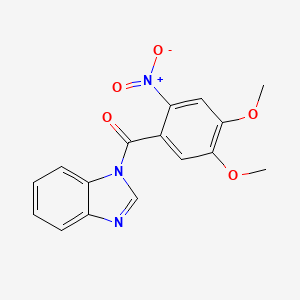

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)